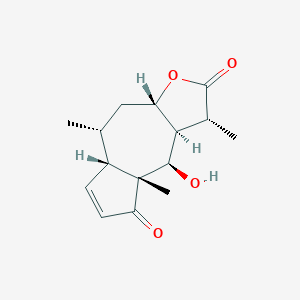
Desacetyl-1-isotenulin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desacetyl-1-isotenulin is a natural compound that has been found to have potential therapeutic applications in various areas of scientific research. It is a sesquiterpene lactone that is derived from plants such as Inula britannica and Inula japonica. This compound has been shown to possess several biological properties, including anti-inflammatory, anti-tumor, and anti-microbial effects.
作用機序
The mechanism of action of desacetyl-1-isotenulin is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory molecules. It has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
生化学的および生理学的効果
Desacetyl-1-isotenulin has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory molecules such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to have anti-microbial effects against a variety of bacteria and fungi.
実験室実験の利点と制限
Desacetyl-1-isotenulin has several advantages for lab experiments. It is a natural compound that is readily available from plant sources, which makes it easy to obtain. It also possesses several biological properties, which makes it a versatile compound that can be used in a variety of experiments. However, there are also limitations to its use. For example, it may be difficult to obtain pure samples of the compound, which could affect the reproducibility of experiments. In addition, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on desacetyl-1-isotenulin. One area of research could focus on its potential as a treatment for inflammatory diseases such as arthritis and asthma. Another area of research could focus on its anti-tumor effects and its potential as a cancer treatment. In addition, further research could be done to elucidate its mechanism of action and to identify its molecular targets. Finally, research could be done to develop new synthetic analogues of desacetyl-1-isotenulin with improved biological properties.
Conclusion
Desacetyl-1-isotenulin is a natural compound that has several potential therapeutic applications in scientific research. Its anti-inflammatory, anti-tumor, and anti-microbial effects make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to identify its molecular targets.
合成法
Desacetyl-1-isotenulin can be synthesized from the plant Inula britannica. The dried roots of the plant are extracted with methanol, and the extract is then partitioned with ethyl acetate. The ethyl acetate fraction is then subjected to column chromatography, and the resulting compound is purified by recrystallization. The purity of the compound can be confirmed by spectroscopic methods such as NMR and mass spectrometry.
科学的研究の応用
Desacetyl-1-isotenulin has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. It has also been found to have anti-tumor effects, making it a potential treatment for cancer. In addition, desacetyl-1-isotenulin has been shown to have anti-microbial effects, which could make it useful in the development of new antibiotics.
特性
CAS番号 |
10257-13-3 |
|---|---|
製品名 |
Desacetyl-1-isotenulin |
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC名 |
(1R,3aS,5R,5aS,8aR,9R,9aS)-9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione |
InChI |
InChI=1S/C15H20O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7-10,12-13,17H,6H2,1-3H3/t7-,8-,9-,10+,12-,13-,15+/m1/s1 |
InChIキー |
ICKWITMQEROMDG-QNYKULNCSA-N |
異性体SMILES |
C[C@@H]1C[C@H]2[C@@H]([C@H](C(=O)O2)C)[C@H]([C@]3([C@@H]1C=CC3=O)C)O |
SMILES |
CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)O |
正規SMILES |
CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)O |
同義語 |
desacetyl-1-epiisotenulin desacetyl-1-isotenulin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



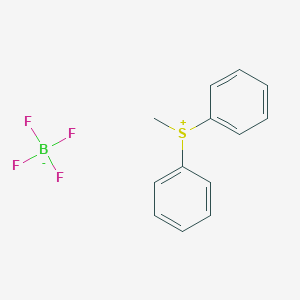
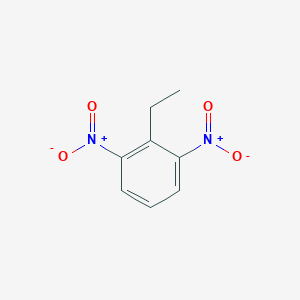
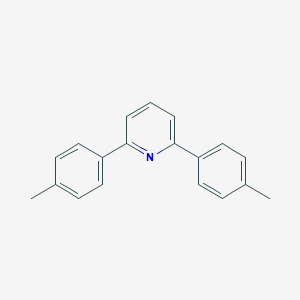
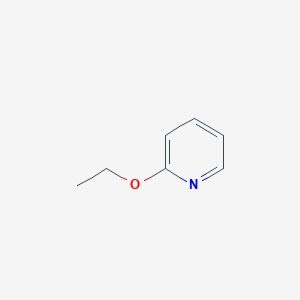
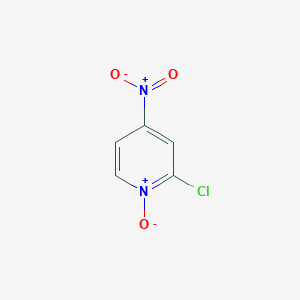
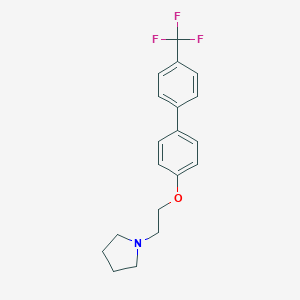
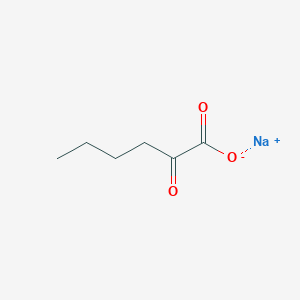
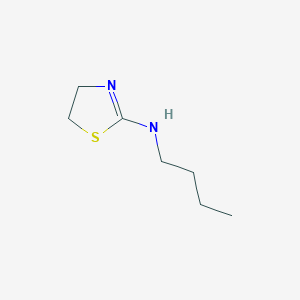
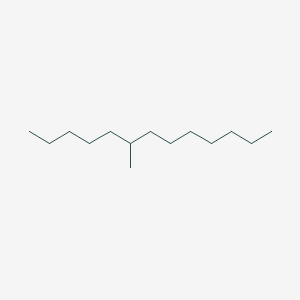
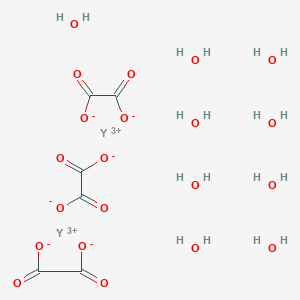
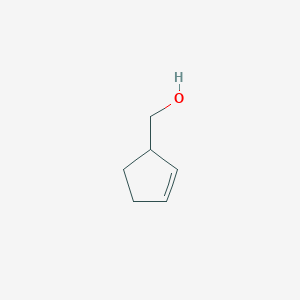
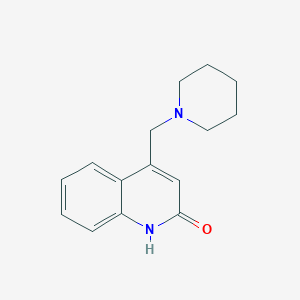
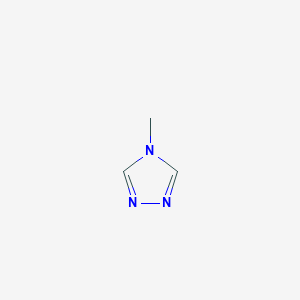
![11-methyl-11H-benzo[a]carbazole](/img/structure/B84985.png)